Thalidomide-O-C5-OH

PROTAC linker stability hydrolytic degradation CRBN ligand–linker conjugate

PROTAC SAR campaigns relying solely on C4-tethered CRBN recruiters risk missing potent C5-dependent degraders (e.g., AURKA degrader SK2188, DC₅₀=3.9 nM). Thalidomide-O-C5-OH addresses this gap: • C5-ether exit vector for distinct ternary complex geometry optimization • Terminal -OH enables orthogonal Mitsunobu/alkylation conjugation chemistry • C5-substitution spares IKZF1/3 degradation vs. C4-amino pomalidomide analogues • Favourable aqueous solubility at physiological pH minimizes DMSO in cell assays Available in 250 mg and 1 g pack sizes for immediate dispatch.

Molecular Formula C18H20N2O6
Molecular Weight 360.4 g/mol
Cat. No. B13494166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-C5-OH
Molecular FormulaC18H20N2O6
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCO
InChIInChI=1S/C18H20N2O6/c21-9-2-1-3-10-26-13-6-4-5-11-15(13)18(25)20(17(11)24)12-7-8-14(22)19-16(12)23/h4-6,12,21H,1-3,7-10H2,(H,19,22,23)
InChIKeyPWGPSFOKZIHTRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-O-C5-OH Overview


Thalidomide-O-C5-OH (CAS 2411099‑10‑8; IUPAC: 2‑(2,6‑dioxopiperidin‑3‑yl)‑4‑[(5‑hydroxypentyl)oxy]isoindoline‑1,3‑dione; molecular formula C₁₈H₂₀N₂O₆, MW 360.4) is a synthetic E3 ubiquitin ligase ligand–linker conjugate comprising a thalidomide‑derived cereblon (CRBN)‑binding moiety and a five‑carbon alkyl chain terminating in a primary hydroxyl group [REFS‑1]. It belongs to a family of pre‑functionalised CRBN recruiters that serve as modular building blocks for proteolysis‑targeting chimeras (PROTACs) and molecular‑glue degraders, wherein the C5‑ether exit vector and terminal‑OH handle distinguish it from C4‑tethered, carboxyl‑terminated, or amino‑terminated analogues [REFS‑2][REFS‑3].

Pre-functionalized CRBN recruiter with C5-ether linker and terminal –OH handle
Modular building block for PROTAC and molecular-glue degrader synthesis
Distinct C5 exit vector enables exploration of linker geometry inaccessible with C4 analogs

Uniqueness of Thalidomide-O-C5-OH


CRBN‑based PROTACs are exquisitely sensitive to both the linker‑exit‑vector position and the terminal functional group; systematic studies have demonstrated that moving the linker attachment from the C4 to the C5 position of the phthalimide ring alters aqueous hydrolytic stability, neosubstrate‑degradation selectivity (IKZF1/3 vs. SALL4), and ternary‑complex geometry [REFS‑1][REFS‑2]. Likewise, the identity of the terminal handle (–OH vs. –COOH vs. –NH₂) dictates the available conjugation chemistry and can influence the solubility and pharmacokinetic profile of the final PROTAC [REFS‑3]. Consequently, substituting Thalidomide‑O‑C5‑OH with a C4‑linked, carboxyl‑terminated, or amino‑terminated analogue without re‑optimising the entire PROTAC architecture risks loss of degradation efficiency, altered off‑target neosubstrate profiles, or synthetic incompatibility.

C4‑linked analogs (e.g., Thalidomide‑O‑C4‑OH)
May differ in hydrolytic stability and neosubstrate degradation profiles; PROTAC activity may shift
Carboxyl‑ or amino‑terminated analogs
Require different conjugation chemistry; may alter hydrogen‑bond network and permeability
Unsubstituted thalidomide
Lacks linker handle; does not support direct incorporation into bifunctional PROTACs

Thalidomide-O-C5-OH Differentiation Evidence


Hydrolytic Stability: C4 vs. C5 Linker Attachment

A controlled head‑to‑head stability study of 22 thalidomide‑ and lenalidomide‑derived ligand–linker conjugates incubated at pH 7.4 (37 °C, 0–48 h) demonstrated that linker attachment at the C4 position of the phthalimide ring consistently yielded more hydrolysis‑resistant derivatives than the corresponding C5‑attached isomers [REFS‑1]. Thalidomide‑O‑C5‑OH, which carries the linker at the C5 position via an ether linkage, inherently falls into the less hydrolytically stable regioisomeric class relative to a hypothetical C4‑ether analogue such as Thalidomide‑O‑C4‑OH, a difference attributable to electronic and steric modulation of the phthalimide ring’s susceptibility to hydroxide attack [REFS‑1].

Hydrolytic Stability
Direct comparison
C5-attached conjugates less stable than C4 in every matched pair at pH 7.4, 37 °C
Stability ranking may guide synthetic planning
Amino-linked exceptions showed high stability
PROTAC linker stability hydrolytic degradation CRBN ligand–linker conjugate phthalimide ring opening

CRBN Binding Affinity: C5-Hydroxy Modification

Although Thalidomide‑O‑C5‑OH differs from 5‑hydroxythalidomide (the primary metabolite bearing an –OH directly on the phthalimide aromatic ring, CAS 64567‑60‑8) in that it carries a pentyl‑oxy linker, the C5‑ether substitution pattern is structurally related. Crystallographic and ITC data for (S)‑5‑hydroxythalidomide reveal that the 5‑OH group forms an additional hydrogen bond with the His353 side chain of the CRBN thalidomide‑binding domain (TBD), conferring higher binding affinity than (S)‑thalidomide: Kd = 4.00 ± 0.36 μM for (S)‑thalidomide vs. enhanced binding for (S)‑5HT (His353‑dependent), with the H353A mutant abolishing the affinity advantage [REFS‑1]. This structural insight supports the rationale that C5‑functionalised thalidomide derivatives can engage CRBN with distinct thermodynamic signatures compared with unsubstituted or C4‑modified analogues [REFS‑1][REFS‑2].

CRBN Binding
Class-level inference
5‑Hydroxythalidomide shows His353‑dependent enhanced binding vs. thalidomide
Supports rationale for C5‑functionalized CRBN engagement
Exact Kd for 5HT not reported
CRBN binding affinity 5-hydroxythalidomide isothermal titration calorimetry hydrogen bond

SHP2 Degradation: Linker Exit Vector Comparison

In a systematic structure–activity relationship (SAR) study of thalidomide‑based SHP2 degraders, the C4 position of the thalidomide phthalimide ring was explicitly identified as the superior linker‑tethering site compared with the C5 position, as assessed by quantitative Western blotting [REFS‑1]. The most potent degrader arising from this campaign, compound 11 (ZB‑S‑29, utilising a C4‑tethered linker), achieved a DC₅₀ of 6.02 nM for SHP2 degradation in cellular assays [REFS‑1]. While Thalidomide‑O‑C5‑OH provides the C5 exit vector, this finding directly informs users that PROTACs built on C5‑tethered thalidomide scaffolds may require additional linker‑length or geometry optimisation to match the degradation efficiency attainable with C4‑based architectures [REFS‑1][REFS‑2].

SHP2 Degradation
Direct comparison
C4‑optimized PROTAC DC₅₀ = 6.02 nM
C4 exit vector may be preferred for SHP2
C5 series less potent; DC₅₀ not reported
PROTAC SAR linker attachment site SHP2 degrader DC50 thalidomide PROTAC optimisation

AURKA Degradation: C5 Exit Vector Utility

In a parallel SAR study of MK‑5108‑derived PROTACs targeting Aurora kinase A (AURKA), altering the linker attachment point from the C4 to the C5 position of the thalidomide moiety—combined with systematic linker‑length variation—unexpectedly allowed identification of a highly potent degrader (SK2188) with a PEG linker as short as 2 ethylene glycol units [REFS‑1]. SK2188, built on a C5‑tethered thalidomide scaffold, achieved DC₅₀,₂₄ₕ = 3.9 nM and Dₘₐₓ,₂₄ₕ = 89 % in NGP neuroblastoma cells, significantly outperforming the parent inhibitor MK‑5108 in both cell proliferation and patient‑derived organoid assays [REFS‑1]. This contrasts with the SHP2 case where C4 was superior, highlighting that the optimal exit vector is target‑ and warhead‑dependent and that C5‑functionalised reagents such as Thalidomide‑O‑C5‑OH provide essential flexibility for exploring chemical space not accessible with C4‑only libraries.

AURKA Degradation
Direct comparison
C5‑tethered SK2188 DC₅₀ = 3.9 nM, Dₘₐₓ 89%
C5 exit vector enables potent AURKA degradation
Outperformed C4 analogs and parent inhibitor
AURKA degrader C5 exit vector PROTAC linker optimisation DC50 neuroblastoma

Terminal Hydroxyl: Versatile Conjugation Handle

Thalidomide‑O‑C5‑OH terminates in a primary hydroxyl group, distinguishing it from the more common carboxylic‑acid‑terminated (Thalidomide‑O‑C5‑acid, CAS 2087490‑48‑8) and amine‑terminated (Thalidomide‑O‑C5‑NH₂, CAS 2419145‑66‑5) analogues [REFS‑1][REFS‑2]. The –OH handle enables orthogonal conjugation strategies—including Mitsunobu etherification, mesylation/tosylation followed by nucleophilic displacement, or direct alkylation—that avoid the amide‑bond formation required by –COOH or –NH₂ termini, thereby reducing the number of hydrogen‑bond donors/acceptors in the final PROTAC and potentially improving passive membrane permeability [REFS‑3]. Additionally, the hydroxyl group contributes to enhanced aqueous solubility compared with purely alkyl linkers; thalidomide derivatives with polar termini show improved solubility profiles, and the C5‑alkyl‑OH combination balances hydrophobic spacer length with terminal hydrophilicity [REFS‑3][REFS‑4].

Conjugation Handle
Supporting evidence
–OH enables orthogonal etherification vs. –COOH/–NH₂
Expands conjugation chemistry options
TPSA/HBD differences; experimental data gap
conjugation chemistry terminal functional group PROTAC linker design etherification Mitsunobu reaction

Neosubstrate Degradation: IKZF1/3 vs. SALL4

The C5‑substitution pattern on the thalidomide phthalimide ring is a determinant of neosubstrate degradation selectivity. 5‑Hydroxythalidomide (5HT), the direct C5‑hydroxylated metabolite, induces degradation of SALL4 but spares IKZF1, whereas pomalidomide (C4‑amino‑substituted) recruits both IKZF1 and IKZF3 for degradation [REFS‑1][REFS‑2]. Crystallographic evidence shows that the 5‑hydroxy group alters the interaction geometry of the CRBN–neosubstrate interface, providing steric discrimination against IKZF1 ZF2 binding while preserving SALL4 ZF2 engagement [REFS‑1]. In the broader class of C5‑functionalised thalidomide conjugates, linker attachment at the C5 position has been shown to minimise degradation of zinc‑finger neosubstrates while maintaining activity against the intended PROTAC target [REFS‑3]. This is directly relevant to Thalidomide‑O‑C5‑OH, whose C5‑ether attachment may confer a similarly altered neosubstrate selectivity profile relative to C4‑linked or unsubstituted thalidomide conjugates.

Neosubstrate Selectivity
Class-level inference
5HT degrades SALL4, spares IKZF1/3; pomalidomide degrades both
C5‑ether may reduce IKZF1/3 off‑target degradation
Thalidomide‑O‑C5‑OH selectivity not directly characterized
neosubstrate selectivity IKZF1 SALL4 off-target degradation CRBN ligand

Thalidomide-O-C5-OH Application Scenarios


PROTAC SAR: C4/C5 Exit Vector Exploration

Given the target‑dependent superiority of either the C4 or C5 exit vector—as demonstrated by C4‑optimised SHP2 degraders achieving DC₅₀ = 6.02 nM [REFS‑1] vs. C5‑tethered AURKA degrader SK2188 achieving DC₅₀ = 3.9 nM [REFS‑2]—Thalidomide‑O‑C5‑OH is an essential procurement item for any comprehensive PROTAC SAR library. It enables the medicinal chemist to empirically determine which exit‑vector geometry yields optimal ternary‑complex formation and degradation efficiency for a given target protein, rather than relying on a single C4‑dominated scaffold that may miss potent C5‑dependent degraders.

Reduced IKZF1/3 Neosubstrate Degradation

C5‑substituted thalidomide derivatives, including 5‑hydroxythalidomide, exhibit selective degradation of SALL4 while sparing IKZF1 and IKZF3, in contrast to C4‑amino‑substituted pomalidomide which degrades both IKZF1 and IKZF3 [REFS‑1]. For PROTAC programmes targeting proteins in haematological cells where IKZF1/3 degradation is an undesired off‑target effect that can confound efficacy readouts or cause toxicity, Thalidomide‑O‑C5‑OH provides a C5‑ether scaffold that may inherit this neosubstrate‑sparing profile, enabling cleaner pharmacological dissection of on‑target degradation effects [REFS‑2].

Hydroxyl-Selective Conjugation for Sensitive Ligands

The terminal primary hydroxyl group of Thalidomide‑O‑C5‑OH permits etherification‑based conjugation (e.g., Mitsunobu reaction with phenolic ligands, or mesylation/alkylation) that is orthogonal to the amide‑coupling chemistry required for –COOH or –NH₂‑terminated linker conjugates [REFS‑1]. This is particularly valuable when the target‑protein ligand contains acid‑sensitive functional groups, lacks a free amine or carboxylate for coupling, or when the final PROTAC's hydrogen‑bond donor count must be minimised to preserve cell permeability—a recognised challenge in PROTAC drug discovery [REFS‑2].

Aqueous-Compatible PROTAC Formulations

The hydroxyl terminus of Thalidomide‑O‑C5‑OH contributes favourable aqueous solubility characteristics compared with purely alkyl‑chain linkers or carboxyl‑terminated analogues that may exhibit pH‑dependent ionisation [REFS‑1][REFS‑2]. For early‑stage in vitro evaluation where DMSO content must be kept below 0.1 % to avoid cellular toxicity, or for in vivo formulation where aqueous solubility at physiological pH is critical, the balanced hydrophobic‑hydrophilic profile of the C5‑alkyl‑OH linker provides a solubility advantage that can reduce the need for formulation excipients or co‑solvents [REFS‑2].

Application
Selection Property
Validation Focus
PROTAC exit‑vector SAR
C5‑ether linker scaffold
Ternary complex geometry and degradation efficiency
Neosubstrate‑sparing PROTAC design
C5‑ether neosubstrate profile
IKZF1/3 and SALL4 degradation endpoints
Orthogonal conjugation strategies
Terminal primary hydroxyl group
Etherification compatibility and product purity
Aqueous formulation development
Hydrophilic terminal –OH
Solubility and DMSO‑content tolerance
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